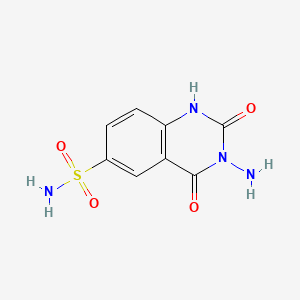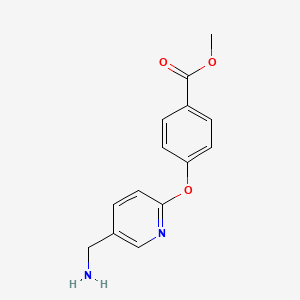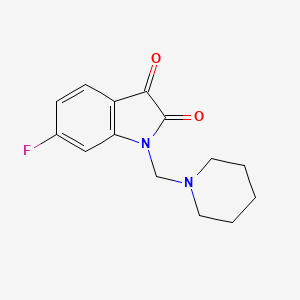
Quinazoline-2,4-diamine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
キナゾリン-2,4-ジアミン硫酸塩は、その多様な生物活性により、医薬品化学の分野で注目を集めているヘテロ環式化合物です。この化合物は、ベンゼン環とピリミジン環が縮合したキナゾリン骨格を特徴としています。キナゾリン環の2位と4位にアミノ基が2つ存在することにより、その化学反応性と生物学的可能性がさらに高まります。
準備方法
合成経路と反応条件
キナゾリン-2,4-ジアミン硫酸塩の合成は、通常、アントラニル酸とホルムアミドを酸性条件下で反応させて2,4-ジアミノキナゾリンを生成することから始まります。次に、この中間体を硫酸で処理してキナゾリン-2,4-ジアミン硫酸塩が得られます。反応条件には、高収率と純度を確保するために、制御された温度と特定の触媒が必要となる場合が多いです。
工業生産方法
工業的な環境では、キナゾリン-2,4-ジアミン硫酸塩の生産は、反応物を最適化された条件下で組み合わせる大型バッチ反応器で行われる場合があります。連続フロー反応器の使用は、合成プロセスの効率とスケーラビリティを向上させることもできます。再結晶やクロマトグラフィーなどの精製工程は、目的の仕様を満たした最終生成物を得るために用いられます。
化学反応の分析
反応の種類
キナゾリン-2,4-ジアミン硫酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてキナゾリン-2,4-ジオン誘導体を形成することができます。
還元: 還元反応は、キナゾリン-2,4-ジアミン硫酸塩を対応するテトラヒドロキナゾリン誘導体に転換することができます。
置換: 求核置換反応は、アミノ位置にさまざまな官能基を導入することができ、幅広い誘導体を生じさせます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、塩基性または酸性条件下で用いられ、置換反応を促進します。
生成される主要な生成物
これらの反応から生成される主要な生成物には、キナゾリン-2,4-ジオン、テトラヒドロキナゾリン誘導体、およびさまざまな置換キナゾリン誘導体があり、それぞれ独自の生物学的および化学的特性を示します。
科学研究への応用
キナゾリン-2,4-ジアミン硫酸塩は、科学研究において幅広い用途を持っています。
化学: より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害やタンパク質相互作用に関する研究に使用されています。
医学: キナゾリン-2,4-ジアミン硫酸塩誘導体は、抗癌剤、抗真菌剤、抗菌剤として潜在的な可能性を示しています。
産業: その汎用的な反応性と生物活性により、農薬や医薬品の開発に利用されています。
科学的研究の応用
Quinazoline-2,4-diamine sulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer, antifungal, and antibacterial agents.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
作用機序
キナゾリン-2,4-ジアミン硫酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。例えば、特定の誘導体は、細胞シグナル伝達経路において重要な役割を果たすチロシンキナーゼの活性を阻害します。これらの酵素の活性部位に結合することにより、キナゾリン-2,4-ジアミン硫酸塩は細胞プロセスを阻害し、癌細胞のアポトーシスなどの治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
キナゾリン-2,4,6-トリアミン: この化合物は、6位にアミノ基が追加されており、反応性と生物学的活性を変化させる可能性があります。
2,6-ジアミノキナゾリン-4-オン:
独自性
キナゾリン-2,4-ジアミン硫酸塩は、その特定の置換パターンにより、多様な化学修飾と生物学的活性を可能にするため、ユニークです。さまざまな化学反応を起こし、安定な誘導体を形成する能力は、医薬品化学および関連分野において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Quinazoline-2,4,6-triamine: This compound has an additional amino group at position 6, which can alter its reactivity and biological activity.
2,6-Diaminoquinazolin-4-one:
Uniqueness
Quinazoline-2,4-diamine sulfate is unique due to its specific substitution pattern, which allows for a diverse range of chemical modifications and biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in medicinal chemistry and related fields.
特性
CAS番号 |
81080-73-1 |
|---|---|
分子式 |
C8H10N4O4S |
分子量 |
258.26 g/mol |
IUPAC名 |
quinazoline-2,4-diamine;sulfuric acid |
InChI |
InChI=1S/C8H8N4.H2O4S/c9-7-5-3-1-2-4-6(5)11-8(10)12-7;1-5(2,3)4/h1-4H,(H4,9,10,11,12);(H2,1,2,3,4) |
InChIキー |
IYAGTEWAPNLQTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11858006.png)


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)


![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)
![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)


![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)

